molecular formula C9H13N3O6 B8105945 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-3-carboxamide

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-3-carboxamide

Cat. No.: B8105945
M. Wt: 259.22 g/mol
InChI Key: XESARGFCSKSFID-FLLFQEBCSA-N
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Description

Potassium Hydroxide . It is a highly versatile chemical with the molecular formula KOH . Potassium Hydroxide is a strong base and is commonly referred to as caustic potash. It is widely used in various industrial and chemical processes due to its strong alkaline properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium Hydroxide is typically produced through the electrolysis of potassium chloride (KCl). The process involves passing an electric current through an aqueous solution of potassium chloride, resulting in the formation of potassium hydroxide, chlorine gas, and hydrogen gas. The reaction can be represented as follows:

2KCl+2H2O2KOH+Cl2+H22KCl + 2H_2O \rightarrow 2KOH + Cl_2 + H_2 2KCl+2H2​O→2KOH+Cl2​+H2​

Industrial Production Methods

In industrial settings, Potassium Hydroxide is produced using the membrane cell process, diaphragm cell process, or mercury cell process. The membrane cell process is the most environmentally friendly and widely used method. It involves the use of a selective membrane that allows only potassium ions to pass through, preventing the mixing of chlorine and hydrogen gases.

Chemical Reactions Analysis

Types of Reactions

Potassium Hydroxide undergoes various types of chemical reactions, including:

    Neutralization Reactions: Reacts with acids to form potassium salts and water.

    Saponification Reactions: Reacts with fats and oils to produce soap and glycerol.

    Precipitation Reactions: Reacts with metal ions to form insoluble metal hydroxides.

Common Reagents and Conditions

    Neutralization: Reacts with hydrochloric acid (HCl) to form potassium chloride (KCl) and water.

    Saponification: Reacts with triglycerides (fats/oils) under heat to produce soap.

    Precipitation: Reacts with solutions containing metal ions like copper sulfate (CuSO₄) to form copper hydroxide (Cu(OH)₂).

Major Products Formed

    Potassium Salts: Such as potassium chloride (KCl) from neutralization.

    Soap: From saponification of fats and oils.

    Metal Hydroxides: Such as copper hydroxide (Cu(OH)₂) from precipitation reactions.

Scientific Research Applications

Potassium Hydroxide has numerous applications in scientific research across various fields:

    Chemistry: Used as a strong base in chemical synthesis and analytical chemistry.

    Biology: Utilized in the preparation of biological samples and as a reagent in molecular biology experiments.

    Medicine: Employed in the production of pharmaceuticals and as a pH adjuster in medical formulations.

    Industry: Used in the manufacture of biodiesel, soaps, detergents, and as a cleaning agent.

Mechanism of Action

Potassium Hydroxide exerts its effects primarily through its strong alkaline nature. It dissociates completely in water to form potassium ions (K⁺) and hydroxide ions (OH⁻). The hydroxide ions are highly reactive and can neutralize acids, hydrolyze esters, and precipitate metal ions. The molecular targets and pathways involved include:

    Neutralization of Acids: Hydroxide ions react with hydrogen ions (H⁺) to form water.

    Hydrolysis of Esters: Hydroxide ions break ester bonds to form alcohols and carboxylates.

    Precipitation of Metal Ions: Hydroxide ions react with metal ions to form insoluble metal hydroxides.

Comparison with Similar Compounds

Potassium Hydroxide is similar to other strong bases such as Sodium Hydroxide (NaOH) and Calcium Hydroxide (Ca(OH)₂). it has unique properties that make it distinct:

    Potassium Hydroxide (KOH): More soluble in water and has a higher reactivity compared to Sodium Hydroxide.

    Sodium Hydroxide (NaOH):

    Calcium Hydroxide (Ca(OH)₂):

Similar Compounds

  • Sodium Hydroxide (NaOH)
  • Calcium Hydroxide (Ca(OH)₂)
  • Lithium Hydroxide (LiOH)
  • Magnesium Hydroxide (Mg(OH)₂)

Potassium Hydroxide’s unique properties, such as its high solubility and reactivity, make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O6/c10-9(17)4-6(15)3(11-12-4)8-7(16)5(14)2(1-13)18-8/h2,5,7-8,13-16H,1H2,(H2,10,17)(H,11,12)/t2-,5-,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESARGFCSKSFID-FLLFQEBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)C2=C(C(=NN2)C(=O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)C2=C(C(=NN2)C(=O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-3-carboxamide
Reactant of Route 2
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-3-carboxamide
Reactant of Route 3
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-3-carboxamide
Reactant of Route 4
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-3-carboxamide
Reactant of Route 5
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-3-carboxamide
Reactant of Route 6
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-3-carboxamide

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